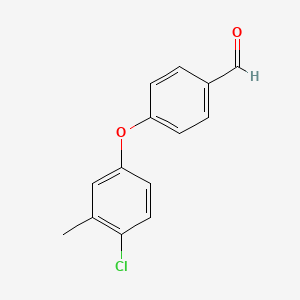

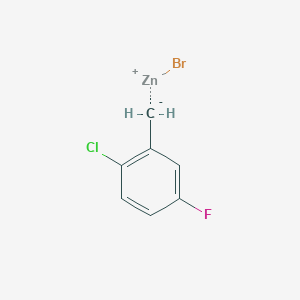

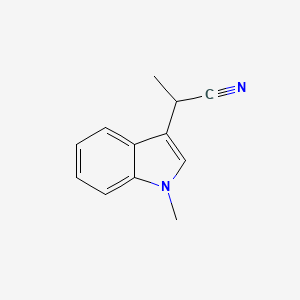

![molecular formula C15H10N2O3 B6318096 4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸 CAS No. 72094-49-6](/img/structure/B6318096.png)

4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸

描述

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

Oxadiazoles can be synthesized through several methods. One possible synthetic route for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system . Another route is based on 1,3-dipolar cycloaddition of nitrile oxides to nitriles .

Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .

科学研究应用

植物生长调节剂

- 作为植物生长调节剂的合成:4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸的衍生物的合成已被探索作为植物生长调节剂的潜在用途 (Harris & Huppatz, 1978).

光解研究

- 在醇中的光解:对与4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸密切相关的1,3,4-恶二唑的光解的研究已经进行,以了解它们在醇中的反应,这可能对进一步的化学应用有影响 (Tsuge, Oe, & Tashiro, 1977).

醛糖还原酶抑制

- 抑制醛糖还原酶以改善视力障碍:结构上与该化合物相关的恶二唑-5-基乙酸已显示出作为醛糖还原酶抑制剂的潜力,在预防白内障发展方面有应用 (La Motta 等人,2008).

液晶研究

- 热致液晶:已经对1,2,4-恶二唑衍生物在热致液晶形成中的用途进行了研究,这可能在显示技术和材料科学中得到应用 (Parra 等人,2005).

抗菌应用

- 潜在的抗菌和溶血剂:对4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸衍生物的研究表明其具有作为抗菌剂和溶血剂的潜力,可以进一步探索其在医学或生化方面的应用 (Rehman 等人,2016).

化学合成技术

- 从三唑合成恶二唑:1,2,4-恶二唑的合成,包括类似于4-(5-苯基-[1,2,4]恶二唑-3-基)-苯甲酸的恶二唑,已被探索用于为研究和开发创造新的化学实体的潜在应用 (Obushak 等人,2008).

未来方向

作用机制

Target of Action

The compound 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid, a derivative of 1,2,4-oxadiazoles, has been found to have multiple targets of action. It has been reported to have anti-infective properties, showing activity against bacteria, viruses, and parasites . It has also been found to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, it has been suggested that it might interact with the CFTR gene, which regulates the outflow of water and salts from cells .

Mode of Action

The compound interacts with its targets in a variety of ways. When it comes to its anti-inflammatory effects, it has been shown to block the excitation of the NF-κB signaling pathway in a concentration-dependent manner . This results in a reduction of inflammation and associated symptoms.

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with the NF-κB signaling pathway can lead to a decrease in the production of inflammatory cytokines, such as NO, IL-1β, and TNF-α . Furthermore, its potential interaction with the CFTR gene could affect the regulation of water and salt outflow from cells .

Pharmacokinetics

Its ability to modulate the nf-κb signaling pathway and potentially interact with the cftr gene suggests that it is able to reach its targets within the body .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. Its anti-inflammatory activity can lead to a reduction in inflammation and associated symptoms, such as pain and swelling . Its anti-infective properties can help to control infections by inhibiting the growth or activity of infectious agents . If it does indeed interact with the CFTR gene, it could potentially affect the regulation of water and salt outflow from cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of infectious agents or inflammatory conditions can trigger its anti-infective and anti-inflammatory activities, respectively . The compound’s stability and efficacy could also be affected by factors such as temperature, pH, and the presence of other substances in the environment.

生化分析

Biochemical Properties

Oxadiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related oxadiazole compounds have shown promising anticancer activity, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid at different dosages in animal models have not been reported yet. Related compounds have shown protective effects in adjuvant-induced arthritis rats .

属性

IUPAC Name |

4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRGUMQMXEXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

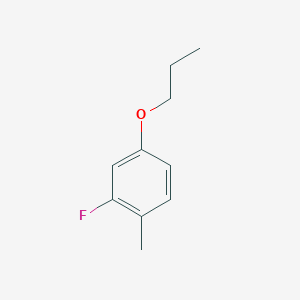

![2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B6318015.png)

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)